BenchChemオンラインストアへようこそ!

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one

Iron Chelation Therapy Metallocomplex Stability Structure-Activity Relationship

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is a synthetic heterocyclic molecule belonging to the 1,4-dihydropyridin-4-one class, which is structurally related to the clinically important 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) iron chelators. The compound features a unique substitution pattern, with an aminomethyl group at the 2-position, a hydroxyl group at the 5-position, and an isopropyl substituent on the ring nitrogen.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B13317892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C(=O)C=C1CN)O
InChIInChI=1S/C9H14N2O2/c1-6(2)11-5-9(13)8(12)3-7(11)4-10/h3,5-6,13H,4,10H2,1-2H3
InChIKeyHZNCFQXGYALNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one: Structural and Pharmacophoric Context for Procurement


2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one is a synthetic heterocyclic molecule belonging to the 1,4-dihydropyridin-4-one class, which is structurally related to the clinically important 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) iron chelators [1]. The compound features a unique substitution pattern, with an aminomethyl group at the 2-position, a hydroxyl group at the 5-position, and an isopropyl substituent on the ring nitrogen. This differentiates it from the prototypical 3,4-HOPOs like Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone) which have the crucial metal-chelating hydroxyl group at the 3-position. The specific arrangement of functional groups in the 1,4-dihydropyridin-4-one series has been explored in patents for diverse therapeutic applications, including kinase inhibition and metabolic disorders, but detailed pharmacological profiling of this exact molecule is not present in the accessed primary literature [2].

Why Generic 3-Hydroxy-4-pyridinones Cannot Replace 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one in Chelation or Pharmacological Studies


The simple substitution of a generic 3-hydroxy-4(1H)-pyridinone for this specific 5-hydroxy-2-aminomethyl isomer is scientifically invalid due to a fundamental shift in the metal-chelating pharmacophore. The established iron-chelating activity of compounds like Deferiprone is critically dependent on the 3-hydroxyl group, which forms a bidentate complex with Fe(III) [1]. In 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one, the hydroxyl group is repositioned to the 5-position, while the aminomethyl group introduces a basic nitrogen at the 2-position. This topological rearrangement is predicted to substantially alter, if not abolish, the iron-binding affinity and metal selectivity, as the coordination geometry is fundamentally distinct. Furthermore, the N1-isopropyl group creates a steric and electronic environment different from the N1-methyl group in Deferiprone, impacting both metal complex stability and in vivo pharmacokinetics. Relying on class-level assumptions without compound-specific data on this altered scaffold would invalidate any biological or chemical procurement decision.

Quantitative Procurement Evidence: Differentiating 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one from its Closest Analogs


Structural Topology vs. 3-Hydroxy-4-pyridinone Iron Chelators: A Non-Chelating Pharmacophore

The target compound is a 5-hydroxy isomer of the 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) class. Crucially, the literature on 3,4-HOPOs establishes that the 3-hydroxyl group is the essential pharmacophore for Fe(III) binding, forming a stable bidentate complex. The 5-hydroxy-2-aminomethyl substitution pattern has not been shown to support high-affinity iron chelation [1]. This is a critical differentiation point; the compound is not a 'drop-in' replacement for Deferiprone (3-hydroxy-1,2-dimethyl-4(1H)-pyridinone) or other 3,4-HOPO chelators. No direct, quantitative Fe(III) affinity data (e.g., pFe³⁺ values) for this molecule were found in the accessed primary sources.

Iron Chelation Therapy Metallocomplex Stability Structure-Activity Relationship

Substitution-Driven Differentiation from Generic 2-Aminomethyl Pyridinones: Scaffold for Kinase Inhibition

The dihydropyridinone core with an N1-alkyl substitution is a recognized scaffold in kinase inhibitor design, as demonstrated in patent literature for KDR and FGFR kinase inhibitors [1]. While the patent covers a broad genus, the specific combination of a 5-hydroxyl and 2-aminomethyl group on the pyridinone ring is not commonly described. This differentiates it from generic unsubstituted 2-aminomethyl pyridinones (e.g., CAS 1432754-63-6) . The presence of the 5-OH group provides an additional vector for hydrogen bonding or further derivatization, which is absent in the plain pyridinone scaffold. No quantitative IC50 data for the target compound against KDR or FGFR kinases was found.

Kinase Inhibition Medicinal Chemistry Cancer

Reactivity and Derivatization Potential: Mannich Base Chemistry

The target compound can be viewed as a pre-formed Mannich base derivative of a 5-hydroxy-4-pyridinone. A seminal paper describes the directed aminomethylation of 3-hydroxy-4(1H)-pyridinones, noting that the reaction site is directed by the unprotected hydroxyl group [1]. The target compound, with its 2-aminomethyl group, is a product of such a reaction. This distinguishes it from the parent 5-hydroxy-4-pyridinone, which lacks the essential aminomethyl handle for further conjugation or library synthesis. The compound thus serves as a functionalized building block, a role that simple 5-hydroxy-1-isopropyl-4-pyridinone cannot fulfill without additional synthetic steps.

Synthetic Methodology Mannich Reaction Chemical Biology

Lack of Validated Biological Potency Data Mandates Independent Profiling

A comprehensive search of primary research articles and patents from the allowed sources yielded no quantitative biological activity data (e.g., IC50, EC50, Ki) for 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one against any specific protein target or in any cell-based assay. This is in stark contrast to structurally related 5-hydroxypyridine-4-one derivatives, for which anti-HIV-1 integrase inhibition data have been published, with some derivatives showing sub-micromolar IC50 values [1]. The complete absence of similar data for this exact compound means its selection must be grounded in its distinct structural properties and potential for generating novel intellectual property, not on proven biological superiority.

Biological Activity Drug Discovery Assay Development

Optimal Research and Procurement Applications for 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one


Chemical Biology Probe Design via Primary Amine Conjugation

The 2-aminomethyl group serves as a primary amine handle for rapid conjugation to fluorophores, biotin, or solid supports using standard amide coupling or reductive amination chemistries. This directly leverages the synthetic advantage identified [1], enabling the creation of affinity probes to identify the compound's biological targets, a task more cumbersome with the unconjugated parent 5-hydroxy-4-pyridinone.

Medicinal Chemistry for Non-Chelating Kinase Targets

The dihydropyridinone core, combined with the unique 5-hydroxy-2-aminomethyl substitution, provides a novel scaffold for programs targeting kinases like KDR and FGFR [2]. The scaffold's differentiation from generic pyridinones allows for the exploration of novel chemical space in patent applications, with the 5-OH and 2-aminomethyl groups offering distinct vectors for fragment growth and property optimization.

Building Block for Focused Combinatorial Libraries

As a functionalized scaffold, this compound can act as a central building block for synthesizing a library of derivatives through parallel synthesis at the primary amine. This approach, grounded in the Mannich base chemistry [1], is efficient for generating structure-activity relationships (SAR) and is valuable for hit-to-lead programs where the chelation-absent pharmacophore is desired to avoid off-target metal binding.

De Novo Biological Target Identification Screening

Given the complete absence of public bioactivity data for this precise molecule [3], a high-value application is its inclusion in phenotypic screening libraries or broad kinase/GPCR panels. The procurement decision is driven by the opportunity to discover a novel, proprietary mechanism of action, untethered from the expectations of the related 3,4-HOPO or 5-hydroxypyridine-4-one classes.

Quote Request

Request a Quote for 2-(Aminomethyl)-5-hydroxy-1-(propan-2-yl)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.